2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate)

Catalog No.
S15957903
CAS No.
5305-82-8
M.F
C5H8Cl6O4P2
M. Wt
406.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichloro...

CAS Number

5305-82-8

Product Name

2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate)

IUPAC Name

1-chloro-2-(chloromethyl)-3-dichlorophosphoryloxy-2-(dichlorophosphoryloxymethyl)propane

Molecular Formula

C5H8Cl6O4P2

Molecular Weight

406.8 g/mol

InChI

InChI=1S/C5H8Cl6O4P2/c6-1-5(2-7,3-14-16(8,9)12)4-15-17(10,11)13/h1-4H2

InChI Key

TZPHRHGGIAEPLI-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(Cl)Cl)(CCl)CCl)OP(=O)(Cl)Cl

2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is a chemical compound with the molecular formula C5H8Cl6O4P2\text{C}_5\text{H}_8\text{Cl}_6\text{O}_4\text{P}_2 and a molar mass of approximately 406.78 g/mol. This compound is classified as a bis(dichlorophosphate), which means it contains two dichlorophosphate groups attached to a central 2,2-bis(chloromethyl)propane-1,3-diyl moiety. The presence of multiple chlorine atoms contributes to its potential applications as a flame retardant and in various industrial processes .

Typical of organophosphates, including:

  • Hydrolysis: In the presence of water, the dichlorophosphate groups can hydrolyze to form phosphoric acid derivatives.
  • Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles, leading to various derivatives that may have different biological or chemical properties.
  • Condensation Reactions: It can react with alcohols or amines to form esters or amides, respectively, which may alter its solubility and reactivity .

The synthesis of 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) typically involves:

  • Chloromethylation: Starting from 2,2-bis(hydroxymethyl)propane-1,3-diol, chloromethylation can be performed using chloromethyl methyl ether or thionyl chloride.
  • Phosphorylation: The resulting chloromethyl compound is then reacted with phosphorus oxychloride or phosphorus trichloride to introduce the dichlorophosphate groups.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain the desired purity for applications .

This compound finds applications primarily in:

  • Flame Retardants: Due to its high chlorine content and phosphoric acid moieties, it can be used as an effective flame retardant in polymers and textiles.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organophosphorus compounds used in agriculture and industry.
  • Plasticizers: Its properties may also allow it to function as a plasticizer in various formulations .

Interaction studies of 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) with biological systems are crucial for understanding its safety profile. Preliminary studies suggest potential interactions with cellular membranes and enzymes involved in metabolic pathways. Further research is needed to elucidate its full interaction mechanisms and implications for human health and environmental safety .

Several compounds share structural similarities with 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate). Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tris(2-chloroethyl) phosphateC6H12Cl3O4PThree chloroethyl groups; used as a flame retardant.
1,3-Dichloro-2,2-bis(chloromethyl)propaneC5H8Cl4Contains fewer chlorine atoms; less complex structure.
Bis(2-chloroethyl) phosphonateC8H14Cl2O4PTwo chloroethyl groups; used in agriculture.
Phosphorodichloridic acid derivativesVariesMore reactive due to free acid functionalities.

The unique aspect of 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) lies in its dual dichlorophosphate structure combined with chlorinated alkyl groups, which may enhance its effectiveness as a flame retardant compared to others .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

405.799949 g/mol

Monoisotopic Mass

403.802899 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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